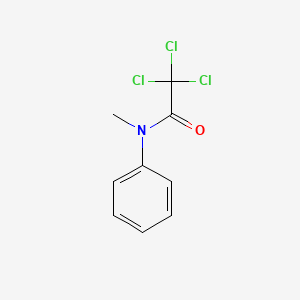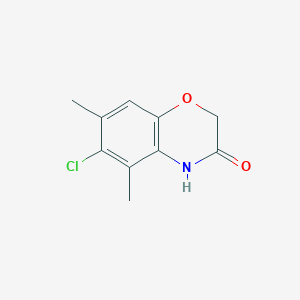
3-ethoxy-N-(2-isopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPB belongs to the class of benzamide derivatives, which have been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 3-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and GABA. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase, which protect against oxidative stress. Furthermore, this compound has been reported to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 3-ethoxy-N-(2-isopropylphenyl)benzamide is its high potency and selectivity towards its target enzymes and receptors. This makes it a useful tool for studying the roles of these targets in various biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the long-term effects of this compound on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
将来の方向性
There are several future directions for the research on 3-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the effects of this compound on other biological processes such as autophagy and mitochondrial function. Furthermore, the potential use of this compound as a diagnostic tool for neurodegenerative diseases is an area of research that warrants further investigation. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and disorders.
合成法
The synthesis of 3-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various spectroscopic techniques such as NMR and IR.
科学的研究の応用
3-ethoxy-N-(2-isopropylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been reported to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
3-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-9-7-8-14(12-15)18(20)19-17-11-6-5-10-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUBNBWWJPAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)




![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)